molecular formula C13H17NO3 B185047 2-(4-Benzylmorpholin-3-yl)acetic acid CAS No. 111949-91-8

2-(4-Benzylmorpholin-3-yl)acetic acid

Cat. No.: B185047
CAS No.: 111949-91-8
M. Wt: 235.28 g/mol
InChI Key: XNBTWOQXDZJDDR-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylmorpholin-3-yl)acetic acid typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzylmorpholin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Benzylmorpholin-3-yl)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Benzylmorpholin-3-yl)acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBTWOQXDZJDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626110
Record name (4-Benzylmorpholin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111949-91-8
Record name (4-Benzylmorpholin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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